Guanidine, [3-(trimethoxysilyl)propyl]-

Molecular properties Structure-activity relationship Procurement specification

Guanidine, [3-(trimethoxysilyl)propyl]- (CAS 128310-21-4), also referred to as 2-(3-trimethoxysilylpropyl)guanidine, is a bifunctional organosilane compound with the molecular formula C7H19N3O3Si and a molecular weight of 221.33 g/mol. The compound integrates a guanidine moiety—a strongly basic group capable of electrostatic and hydrogen-bonding interactions—with a trimethoxysilylpropyl group that enables hydrolytic condensation and covalent bonding to inorganic substrates such as glass, silica, and metal oxides.

Molecular Formula C7H19N3O3Si
Molecular Weight 221.33 g/mol
CAS No. 128310-21-4
Cat. No. B1602805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, [3-(trimethoxysilyl)propyl]-
CAS128310-21-4
Molecular FormulaC7H19N3O3Si
Molecular Weight221.33 g/mol
Structural Identifiers
SMILESCO[Si](CCCN=C(N)N)(OC)OC
InChIInChI=1S/C7H19N3O3Si/c1-11-14(12-2,13-3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H4,8,9,10)
InChIKeyAWEQQCQTINXZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine, [3-(trimethoxysilyl)propyl]- (CAS 128310-21-4): Technical Procurement Baseline and Compound Profile


Guanidine, [3-(trimethoxysilyl)propyl]- (CAS 128310-21-4), also referred to as 2-(3-trimethoxysilylpropyl)guanidine, is a bifunctional organosilane compound with the molecular formula C7H19N3O3Si and a molecular weight of 221.33 g/mol [1]. The compound integrates a guanidine moiety—a strongly basic group capable of electrostatic and hydrogen-bonding interactions—with a trimethoxysilylpropyl group that enables hydrolytic condensation and covalent bonding to inorganic substrates such as glass, silica, and metal oxides [2]. This dual functionality positions the compound as a potential silane coupling agent, surface modifier, and intermediate for hybrid organic-inorganic materials .

Why Generic Substitution of Guanidine, [3-(trimethoxysilyl)propyl]- (CAS 128310-21-4) with Other Guanidine Silanes Is Not Scientifically Warranted


Despite sharing a common organosilane-guanidine architecture, compounds within this class exhibit substantial differences in molecular weight, steric hindrance, hydrogen-bond donor/acceptor capacity, and hydrolytic condensation behavior that preclude interchangeable use in research and industrial applications [1]. For instance, the unsubstituted guanidine group in CAS 128310-21-4 (MW 221.33) confers distinct basicity, electrostatic binding characteristics, and antimicrobial activity compared to tetramethylguanidine analogs (MW ~277.44) . Furthermore, the trimethoxysilane hydrolysis rate and condensation kinetics—critical parameters for surface grafting efficiency and material integration—vary with the organic substituent and spacer length, meaning that substitution without experimental validation introduces uncontrolled variables that may compromise reproducibility, adhesion performance, or bioactivity [2].

Quantitative Differentiation Evidence for Guanidine, [3-(trimethoxysilyl)propyl]- (CAS 128310-21-4) Versus Relevant Comparators


Molecular Weight Differential: CAS 128310-21-4 Versus Tetramethylguanidine Silane (CAS 69709-01-9)

CAS 128310-21-4 (unsubstituted guanidine) exhibits a molecular weight of 221.33 g/mol, which is approximately 20% lower than the tetramethylguanidine analog CAS 69709-01-9 (277.44 g/mol) [1]. This lower molecular weight translates to a higher molar density of guanidine functionality per unit mass, a parameter that may influence grafting density and functional site availability in surface modification applications. The difference arises from the absence of four methyl substituents on the guanidine nitrogen atoms in the target compound .

Molecular properties Structure-activity relationship Procurement specification

Hydrogen Bond Donor Capacity: Unsubstituted Guanidine Versus Tetramethylguanidine Silane Analogs

The target compound (CAS 128310-21-4) possesses two hydrogen bond donor sites on its unsubstituted guanidine group, as computed from its molecular structure [1]. In contrast, the tetramethylguanidine silane analog (CAS 69709-01-9) has all guanidine nitrogen atoms methylated, resulting in zero hydrogen bond donor capacity . This structural distinction is critical because hydrogen bonding has been demonstrated as a key mechanism for selective binding of phosphates and phosphonates in silicate materials functionalized with guanidine groups [2].

Hydrogen bonding Surface functionalization Molecular recognition

Antimicrobial Activity: Mechanistic Distinction of Guanidine-Containing Organosilicon Compounds

According to US Patent 4,248,992 (Shin-Etsu Chemical Co.), guanidyl-containing organosilicon compounds—including 2-[3-(trimethoxysilyl)propyl]-1,1,3,3-tetramethylguanidine and its unsubstituted analogs—are effective in preventing growth of microbial organisms, specifically molds, on rubber and plastic surfaces, with particular efficacy noted on silicone rubber substrates [1]. The patent claims shaped articles comprising 0.05 to 3% by weight of the guanidyl-containing organosilicon compound for antifouling and antifungal applications [2]. CymitQuimica product documentation further notes that N-[3-(trimethoxysilyl)propyl]guanidine (NTSG) exhibits selective cytotoxicity against microorganisms .

Antimicrobial Antifungal Surface biocidal activity Material protection

Selective Binding Potential: Guanidine-Mediated Phosphate Recognition in Silicate Matrices

Research conducted at Sandia National Laboratories demonstrated that the guanidine functional monomer 1-trimethoxysilylpropyl-3-guanidinium chloride (structurally analogous to the target compound) can be quantitatively incorporated into TEOS xerogels via sol-gel processing [1]. The study utilized the guanidine group's 'unique combination of electrostatic and hydrogen bonding ability' to create selective binding points in imprinted receptor cavities for phosphates and phosphonates. Solid-state 29Si NMR confirmed quantitative monomer incorporation, and molecular memory was observed in templated versus non-templated materials when compared to amine and trimethylammonium functionalized controls [2].

Molecular imprinting Phosphate sensing Selective binding Sol-gel materials

Validated Research and Industrial Application Scenarios for Guanidine, [3-(trimethoxysilyl)propyl]- (CAS 128310-21-4) Based on Differential Evidence


Surface Functionalization for Hydrogen-Bond-Mediated Selective Binding (Phosphate/Phosphonate Recognition)

Based on evidence that guanidine silanes enable quantitative sol-gel incorporation and provide unique electrostatic plus hydrogen-bonding binding capabilities [1], CAS 128310-21-4 is suitable for preparing molecularly imprinted xerogels, phosphate-sensing materials, and selective extraction media. The unsubstituted guanidine's two hydrogen bond donor sites (versus zero in tetramethylguanidine analogs) make this specific compound preferable when hydrogen-bond-mediated molecular recognition is required [2]. Users should consider this compound when developing materials that require selective binding of anionic phosphates, phosphonates, or structurally similar analytes where amine or ammonium silanes fail to provide sufficient selectivity [3].

Antimicrobial Surface Modification for Rubber and Plastic Articles Requiring Antifungal Protection

Patent documentation establishes that guanidyl-containing organosilicon compounds are effective at preventing mold growth on rubber and plastic surfaces at incorporation levels of 0.05-3% by weight, with particular efficacy demonstrated on silicone rubber substrates [1]. For applications involving medical tubing, seals, gaskets, or other polymer components requiring both silane-mediated adhesion/coupling and inherent antimicrobial surface protection, CAS 128310-21-4 may offer dual functionality that eliminates separate biocide addition [2]. Procurement of this compound should be considered when developing self-sanitizing polymer surfaces or antifouling coatings where mold inhibition is a critical performance requirement [3].

Hybrid Organic-Inorganic Material Synthesis Requiring High Guanidine Functional Density per Unit Mass

The molecular weight of CAS 128310-21-4 (221.33 g/mol) is approximately 20% lower than that of tetramethylguanidine silane analogs (277.44 g/mol) [1]. For applications where maximizing guanidine functional site density per gram of silane precursor is important—such as preparing highly functionalized silica nanoparticles, dense surface-grafted layers, or materials where steric constraints limit total silane loading—the lower molecular weight compound provides more active sites per unit mass purchased [2]. This quantifiable difference should inform procurement decisions when functional group density is a critical parameter in experimental design or manufacturing cost calculations [3].

Silane Coupling Agent for Inorganic Substrate Adhesion in Moisture-Sensitive Environments

As a trimethoxysilane-functionalized compound, CAS 128310-21-4 undergoes hydrolytic condensation to form covalent bonds with inorganic substrates including glass, silica, and metal oxides [1]. The compound's ability to integrate into sol-gel silica matrices has been quantitatively confirmed via solid-state 29Si NMR [2]. This evidence supports its use as a coupling agent in composite materials, surface treatments, and adhesive formulations where enhanced adhesion between organic polymers and inorganic fillers or substrates is required. Procurement of this specific silane should be prioritized over non-guanidine alternatives when the intended application also requires the basicity, hydrogen-bonding capacity, or antimicrobial properties of the guanidine moiety [3].

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